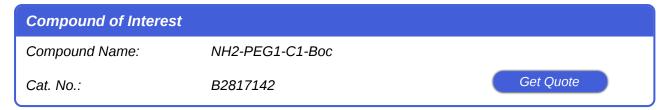


NH2-PEG1-C1-Boc: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **NH2-PEG1-C1-Boc**, a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes information from analogous PEGylated compounds and established principles of organic chemistry to provide a detailed profile.

Core Properties of NH2-PEG1-C1-Boc

NH2-PEG1-C1-Boc, systematically named tert-butyl 2-(2-aminoethoxy)acetate, is comprised of a primary amine, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This structure imparts both hydrophilicity, due to the PEG spacer, and functionality for bioconjugation. The Boc protecting group provides a stable yet readily cleavable handle for stepwise synthesis.[1]

Solubility Profile

The solubility of **NH2-PEG1-C1-Boc** is dictated by the interplay of its hydrophilic PEG chain and the more organic-soluble Boc group. While specific quantitative data is not extensively published, a qualitative solubility profile can be extrapolated.

Table 1: Predicted Solubility of NH2-PEG1-C1-Boc in Common Solvents



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aqueous Buffers	Phosphate-Buffered Saline (PBS), Tris Buffer	High	The hydrophilic PEG chain is expected to confer good water solubility.[2]
Polar Protic Solvents	Water, Methanol, Ethanol	High	Capable of hydrogen bonding with the PEG chain and the amine group.[3]
Polar Aprotic Solvents	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High	Effective at solvating both the polar and non-polar regions of the molecule.[4]
Non-Polar Aprotic Solvents	Dichloromethane (DCM)	Moderate to High	The Boc group and the overall small size of the molecule should allow for solubility.[5]
Non-Polar Solvents	Hexanes, Toluene	Low	The hydrophilic PEG portion will limit solubility in highly non-polar environments.

Stability Characteristics

The stability of **NH2-PEG1-C1-Boc** is critical for its storage and handling. The primary points of potential degradation are the Boc-protected ester and the PEG backbone.

Table 2: Factors Affecting the Stability of NH2-PEG1-C1-Boc



Factor	Effect on Stability	Potential Degradation Pathway
рН	The Boc group is labile under acidic conditions.[6][7]	Acid-catalyzed hydrolysis of the tert-butyl ester, leading to the removal of the Boc group.
Temperature	Higher temperatures can accelerate degradation.[3]	Increased rate of hydrolysis and potential for oxidative degradation of the PEG chain.
Light	Exposure to UV light may initiate degradation.[3]	Formation of radical species leading to chain scission of the PEG unit.
Oxidizing Agents	Can lead to the breakdown of the PEG backbone.[3]	Oxidation of the ether linkages within the PEG chain.

Storage Recommendations: For long-term storage, it is recommended to keep **NH2-PEG1-C1-Boc** at -20°C, protected from light and moisture. For short-term use, refrigeration at 4°C is suitable. Solutions should be prepared fresh whenever possible.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **NH2-PEG1-C1-Boc**.

Kinetic Solubility Assay via Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]

Materials:

- NH2-PEG1-C1-Boc
- Dimethyl Sulfoxide (DMSO), anhydrous



- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplate
- Nephelometer

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of NH2-PEG1-C1-Boc in 100% DMSO.
- Serial Dilution: Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 0.1 μM to 200 μM).
- Assay Plate Preparation: Add 198 μL of PBS (pH 7.4) to the wells of a 96-well plate.
- Compound Addition: Add 2 μL of the DMSO stock solutions to the corresponding wells containing PBS, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
- Incubation and Measurement: Shake the plate for 2 minutes and then incubate at room temperature for 2 hours, protected from light.
- Data Acquisition: Measure the light scattering of each well using a nephelometer to obtain nephelometric turbidity units (NTU).
- Data Analysis: Plot the NTU values against the logarithm of the compound concentration.
 The kinetic solubility is the concentration at which a significant increase in the NTU signal is observed.[8]

Stability Assessment by HPLC

This protocol outlines a method to assess the stability of **NH2-PEG1-C1-Boc** under various stress conditions using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

NH2-PEG1-C1-Boc



- Buffers of varying pH (e.g., pH 4, 7, 9)
- HPLC system with a suitable column (e.g., C18)
- Incubators set to different temperatures (e.g., 4°C, 25°C, 40°C)
- Light chamber (for photostability)

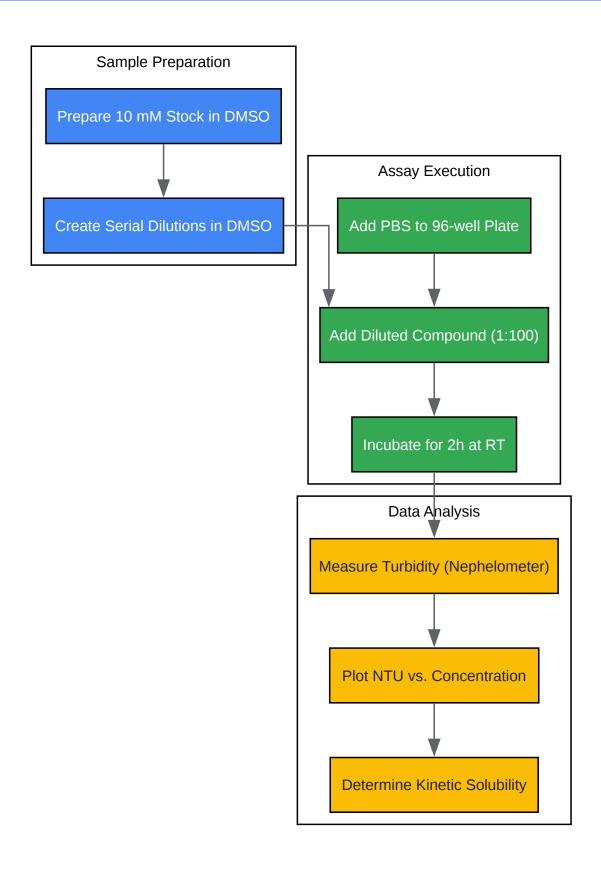
Procedure:

- Sample Preparation: Prepare solutions of NH2-PEG1-C1-Boc at a known concentration in the different pH buffers.
- Stress Conditions:
 - Temperature: Aliquot the solutions and incubate them at 4°C, 25°C, and 40°C.
 - o pH: The use of different buffers will assess pH stability.
 - Light: Expose a set of samples to a controlled light source.
- Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
- HPLC Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.
- Data Analysis: Plot the percentage of intact NH2-PEG1-C1-Boc against time for each condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of **NH2-PEG1-C1-Boc**.

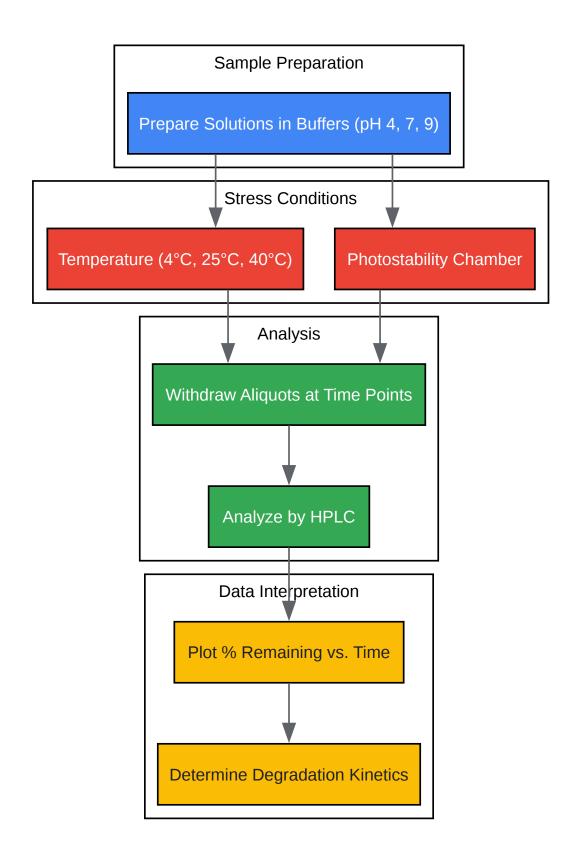




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Caption: Experimental workflow for kinetic solubility determination.





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Caption: Workflow for assessing the stability of **NH2-PEG1-C1-Boc**.



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